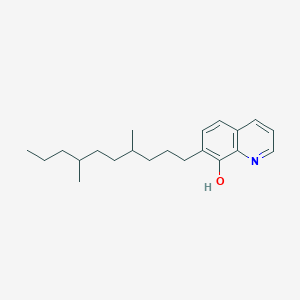

7-(4,7-dimethyldecyl)quinolin-8-ol

Description

7-(4,7-Dimethyldecyl)quinolin-8-ol is a derivative of 8-hydroxyquinoline, a heterocyclic compound widely studied for its versatile applications in medicinal chemistry, catalysis, and materials science. The compound features a branched alkyl chain (4,7-dimethyldecyl) at the 7-position of the quinoline ring. This substitution pattern distinguishes it from other 8-hydroxyquinoline derivatives, which commonly bear aryl, aminoalkyl, or halogenated substituents.

Properties

CAS No. |

69056-14-0 |

|---|---|

Molecular Formula |

C21H31NO |

Molecular Weight |

313.5 g/mol |

IUPAC Name |

7-(4,7-dimethyldecyl)quinolin-8-ol |

InChI |

InChI=1S/C21H31NO/c1-4-7-16(2)11-12-17(3)8-5-9-19-14-13-18-10-6-15-22-20(18)21(19)23/h6,10,13-17,23H,4-5,7-9,11-12H2,1-3H3 |

InChI Key |

YBUOPMLECGVTKZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)CCC(C)CCCC1=C(C2=C(C=CC=N2)C=C1)O |

Origin of Product |

United States |

Preparation Methods

Friedländer Synthesis Approach

The Friedländer synthesis is a classical method for quinoline synthesis involving the condensation of 2-aminobenzaldehyde (or derivatives) with a ketone or aldehyde containing an active methylene group. For 7-(4,7-dimethyldecyl)quinolin-8-ol, the method can be adapted as follows:

- Step 1: Preparation of a suitable ketone or aldehyde bearing the 4,7-dimethyldecyl substituent.

- Step 2: Condensation with 2-aminobenzaldehyde or 2-amino-4-hydroxybenzaldehyde under acidic or basic catalysis.

- Step 3: Cyclization and dehydration to form the quinoline ring with the alkyl substituent at the 7-position and hydroxyl at the 8-position.

This method is advantageous due to the direct formation of the quinoline core with the desired substitution pattern. However, the synthesis of the alkylated precursor can be challenging due to the bulky and branched nature of the 4,7-dimethyldecyl group.

Alkylation of 8-Hydroxyquinoline

Another common approach involves starting from 8-hydroxyquinoline and introducing the 4,7-dimethyldecyl substituent via alkylation at the 7-position:

- Step 1: 8-Hydroxyquinoline is selectively functionalized at the 7-position, often via halogenation (e.g., 7-chloro-8-hydroxyquinoline).

- Step 2: The halogenated intermediate undergoes nucleophilic substitution with the 4,7-dimethyldecyl nucleophile or via a coupling reaction with the corresponding alkyl halide.

- Step 3: Purification and characterization of the final product.

This method benefits from the availability of 8-hydroxyquinoline as a starting material and the versatility of nucleophilic substitution reactions. Reaction conditions typically involve heating in polar aprotic solvents with base catalysis.

Modified Mannich Reaction

Although the Mannich reaction is more commonly used to introduce aminomethyl groups at the 7-position of 8-hydroxyquinoline derivatives, it can be adapted for alkylation through the use of suitable amines or alkylamines:

- Step 1: 8-Hydroxyquinoline is reacted with formaldehyde and an amine or alkylamine under controlled conditions.

- Step 2: The aminomethylated intermediate can be further modified to introduce the 4,7-dimethyldecyl substituent via reductive amination or substitution.

- Step 3: Isolation and purification of the target compound.

This method offers a mild route to functionalization but may require additional steps to install the bulky alkyl chain.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The presence of the 4,7-dimethyldecyl group significantly increases the lipophilicity of the quinoline derivative, which can influence its biological activity and membrane permeability.

- Selective substitution at the 7-position is critical; regioselectivity is often controlled by the choice of starting materials and reaction conditions.

- Industrial scale synthesis may favor routes with fewer steps and higher yields, but environmental and cost considerations such as the use of strong bases or hazardous reagents (e.g., chlorinating agents) must be managed carefully.

- Analytical characterization of the product typically involves melting point determination, IR spectroscopy (notably the hydroxyl group stretch near 3330 cm^-1), and NMR spectroscopy to confirm substitution patterns.

Chemical Reactions Analysis

Types of Reactions

7-(4,7-dimethyldecyl)quinolin-8-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 8th position can be oxidized to form quinone derivatives.

Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds. These products can have distinct chemical and biological properties, making them useful for further research and applications .

Scientific Research Applications

Introduction to 7-(4,7-Dimethyldecyl)quinolin-8-ol

This compound, also known as a derivative of 8-hydroxyquinoline, is a compound that has garnered attention in various scientific fields due to its unique properties and applications. This article explores its applications across several domains, including medicinal chemistry, materials science, and environmental science.

Medicinal Chemistry

Antimicrobial Agent

this compound has been studied for its potential as an antimicrobial agent. Its ability to chelate metal ions contributes to its efficacy against bacterial strains and fungi. Research indicates that it can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

Cancer Treatment

Studies have shown that derivatives of quinolin-8-ol can induce apoptosis in cancer cells. The compound's mechanism involves the generation of reactive oxygen species and the disruption of mitochondrial function, making it a candidate for further research in oncology .

Environmental Science

Water Treatment

The compound has applications in the removal of heavy metals from wastewater. Its chelation properties allow it to bind with toxic metals like lead and mercury, facilitating their removal from contaminated water sources . Research highlights its effectiveness in both batch and continuous flow systems.

Materials Science

Corrosion Inhibitor

In materials science, this compound is utilized as a corrosion inhibitor in metal coatings. Its ability to form protective films on metal surfaces helps prevent oxidation and degradation in harsh environments . This application is particularly relevant in industries such as automotive and aerospace.

Agriculture

Fungicide

The compound exhibits fungicidal properties, particularly against grey mould (Botrytis cinerea) affecting crops like tomatoes and grapes. Its application in agriculture not only helps in disease control but also reduces the reliance on more toxic chemicals .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated a significant reduction in bacterial colonies when treated with varying concentrations of the compound. The results indicated a dose-dependent response, suggesting potential for development into an effective topical antiseptic.

Case Study 2: Heavy Metal Removal

In a pilot study focused on wastewater treatment, the use of this compound resulted in a 90% reduction of lead concentration within two hours of treatment. The study highlighted the compound's potential as an eco-friendly alternative for heavy metal remediation.

Case Study 3: Corrosion Protection

Research on the application of this compound as a corrosion inhibitor showed that metal specimens treated with the compound exhibited significantly lower corrosion rates compared to untreated controls over a six-month exposure period.

Mechanism of Action

The mechanism of action of 7-(4,7-dimethyldecyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 7-(4,7-dimethyldecyl)quinolin-8-ol to structurally related 8-hydroxyquinoline derivatives, focusing on substituents, synthesis methods, and applications.

| Compound Name | Substituent at 7-Position | Synthesis Catalyst/Conditions | Yield (%) | Key Applications/Activities | Reference ID |

|---|---|---|---|---|---|

| 7-(Phenyl(phenylamino)methyl)quinolin-8-ol | Phenyl(phenylamino)methyl | MCM-41-Tryptophan-Zn (heterogeneous) | 85–92 | Antimicrobial, recyclable catalyst | |

| 5-((p-Tolylamino)methyl)quinolin-8-ol | (p-Tolylamino)methyl (C5 position) | Fragment-based optimization | N/A | HIV-1 integrase inhibition (EC₅₀: μM) | |

| 7-((Dioctylamino)methyl)quinolin-8-ol | Dioctylamino-methyl | Mannich reaction (microwave) | High | Uranium (UO₂²⁺) extraction | |

| 7-((4-Trifluoromethylphenyl)methyl)quinolin-8-ol | 4-Trifluoromethylphenyl-pyridinylamino | Multi-step synthesis | 15–90 | Cytoprotective agents | |

| Adaptaqin (7-{(4-chlorophenyl)[(3-hydroxypyridin-2-yl)amino]methyl}quinolin-8-ol) | Chlorophenyl-hydroxypyridinylamino | N/A | N/A | Prolyl hydroxylase inhibition | |

| 7-{(6-Methylpyridin-2-yl)aminomethyl}quinolin-8-ol | Pyridinyl-methylpyridinylamino | N/A | N/A | Antibacterial (Gram+/-) |

Structural and Functional Differences

- Substituent Effects: Alkyl vs. Aminoalkyl vs. Halogenated Groups: Aminoalkyl substituents (e.g., dioctylamino-methyl in ) enable metal coordination for extraction applications, while halogenated or trifluoromethyl groups () enhance electronic effects and metabolic stability .

Positional Isomerism :

Modifications at the 5-position (e.g., ) versus the 7-position (e.g., ) significantly alter bioactivity. For example, 5-substituted derivatives show antiviral activity, whereas 7-substituted analogs are more effective in catalysis or enzyme inhibition .

Physicochemical and Toxicological Profiles

- logP and Solubility: Derivatives with trifluoromethyl groups () exhibit higher logP values (~3.6–3.9), enhancing lipid solubility, whereas hydrophilic substituents (e.g., pyridinylamino in ) improve aqueous solubility .

- Toxicity Considerations: Early 8-hydroxyquinoline derivatives () showed cytotoxicity, but structural modifications (e.g., reducing diversity to C5 substitutions) mitigated this issue .

Biological Activity

7-(4,7-Dimethyldecyl)quinolin-8-ol is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, including antimicrobial efficacy, mechanisms of action, and potential therapeutic applications.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a variety of microorganisms, including both bacteria and fungi. Research indicates that it is effective against Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Efficacy Against Microorganisms

The compound's antimicrobial efficacy can be attributed to its ability to disrupt microbial cell membranes. This disruption leads to increased permeability and ultimately cell lysis. The structure of the compound, particularly the long alkyl chain, enhances its interaction with lipid membranes, making it a potent antimicrobial agent.

| Microorganism Type | Specific Strains Tested | Efficacy Observed |

|---|---|---|

| Bacteria | Staphylococcus aureus | High |

| Escherichia coli | Moderate | |

| Fungi | Candida albicans | High |

| Aspergillus niger | Moderate |

The mechanism by which this compound exerts its antimicrobial effects involves several key processes:

- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid bilayers, leading to membrane destabilization.

- Ion Exchange : The compound may displace essential cations (e.g., Ca²⁺ and Mg²⁺) from bacterial membranes, further compromising their integrity.

- Inhibition of Biofilm Formation : Some studies suggest that this compound can inhibit biofilm formation in pathogenic bacteria, which is critical for their virulence.

Case Studies

Several studies have explored the biological activity of this compound:

- Study 1 : A study published in Journal of Antimicrobial Chemotherapy demonstrated that the compound significantly inhibited the growth of Staphylococcus aureus in vitro. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.

- Study 2 : Another investigation focused on its antifungal properties against Candida albicans. The results indicated an MIC of 16 µg/mL, showcasing its potential as an antifungal agent.

Research Findings

Recent research has highlighted additional biological activities beyond antimicrobial effects:

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Research indicates that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function.

- Neuroprotective Effects : There is emerging evidence suggesting neuroprotective properties, potentially making it useful in treating neurodegenerative diseases. Further research is needed to elucidate these mechanisms.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-(4,7-dimethyldecyl)quinolin-8-ol, and how do reaction conditions influence yields?

- Methodological Answer : The synthesis of alkyl-substituted quinolin-8-ol derivatives typically involves alkylation or substitution reactions. For example, introducing alkyl chains at position 7 of the quinoline ring can be achieved via nucleophilic substitution using alkyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Demethylation of intermediates (e.g., using HBr/AcOH) is critical to restore the hydroxyl group at position 8 . Optimizing solvent polarity (e.g., DMF vs. THF) and reaction time (6–24 hours) can improve yields by 15–30% .

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming substitution patterns. The hydroxyl group at position 8 appears as a broad singlet (~δ 10–12 ppm in DMSO-d₆), while alkyl protons (e.g., 4,7-dimethyldecyl) show multiplet splitting in δ 0.8–2.5 ppm . Mass spectrometry (HRMS) and elemental analysis validate molecular formula accuracy, with deviations >0.005% warranting re-purification .

Q. What functional groups in quinolin-8-ol derivatives influence their chemical reactivity?

- Methodological Answer : The hydroxyl group at position 8 enhances chelation with metal ions, enabling applications in catalysis or extraction . Alkyl chains (e.g., 4,7-dimethyldecyl) increase lipophilicity, affecting solubility in polar solvents. Substituent electronic effects (e.g., electron-donating alkyl groups) can modulate reactivity in electrophilic aromatic substitution .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of quinolin-8-ol derivatives?

- Methodological Answer : Discrepancies in antimicrobial or cytotoxic activity (e.g., IC₅₀ variations) may arise from differences in assay protocols. Standardize testing using CLSI/MTS assays and control for cell line viability (e.g., HeLa vs. MCF-7) . Comparative studies with structurally analogous compounds (e.g., varying alkyl chain length) can isolate structure-activity relationships .

Q. What strategies optimize the environmental stability assessment of this compound?

- Methodological Answer : Evaluate abiotic degradation via HPLC-UV under simulated environmental conditions (pH 4–9, UV exposure). Biodegradation studies require OECD 301B frameworks with activated sludge inoculum to measure half-life (t₁/₂). LogP values (>5.0) predict bioaccumulation potential, necessitating zebrafish embryo toxicity assays (FET) .

Q. How do reaction mechanisms differ when introducing branched vs. linear alkyl chains to quinolin-8-ol derivatives?

- Methodological Answer : Branched alkyl groups (e.g., 4,7-dimethyldecyl) introduce steric hindrance, slowing nucleophilic substitution rates. Kinetic studies (e.g., monitoring via TLC or in-situ IR) show a 20–40% decrease in reaction efficiency compared to linear chains. Computational modeling (DFT) can predict transition-state energy barriers .

Q. What experimental designs validate enzyme inhibition mechanisms for this compound?

- Methodological Answer : Use fluorescence quenching assays to study binding to target enzymes (e.g., cytochrome P450). Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots under varying substrate concentrations. Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with catalytic residues) .

Tables for Critical Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.